Cu(OTs)2

Catalog No.
S3344863
CAS No.
7144-37-8
M.F
C14H14CuO6S2
M. Wt
405.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cu(OTs)<SUB>2</SUB>

CAS Number

7144-37-8

Product Name

Cu(OTs)2

IUPAC Name

copper;4-methylbenzenesulfonate

Molecular Formula

C14H14CuO6S2

Molecular Weight

405.9 g/mol

InChI

InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2

InChI Key

MRYMYQPDGZIGDM-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2]

Catalyst for Organic Reactions

Cu(OTs)2 serves as an efficient catalyst for various organic reactions, including:

  • C-C bond formation reactions

    Cu(OTs)2 can catalyze the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling . These reactions are crucial for synthesizing complex organic molecules with specific functionalities.

  • Click chemistry reactions

    Cu(OTs)2 can be employed as a catalyst in click chemistry, a powerful tool for rapidly assembling complex molecules. The copper(II) ion in Cu(OTs)2 facilitates the formation of triazoles, a common linkage used in click reactions .

  • Oxidation reactions

    Cu(OTs)2 exhibits mild oxidizing properties, making it suitable for controlled oxidation reactions in organic synthesis. For example, it can be used to convert alcohols to aldehydes and ketones !.

Precursor for Functional Materials

Cu(OTs)2 serves as a versatile precursor for the synthesis of various functional materials:

  • Metal-organic frameworks (MOFs)

    Cu(OTs)2 can be used as a building block for constructing MOFs, a class of porous materials with tunable properties. These MOFs find applications in gas storage, separation, and catalysis due to their high surface area and well-defined pore structures .

  • Coordination polymers

    Cu(OTs)2 can be employed in the synthesis of coordination polymers, which are one-dimensional or two-dimensional structures formed by the coordination of metal ions with organic ligands. These polymers exhibit interesting electrical, magnetic, and optical properties, making them potential candidates for various technological applications .

Biomimetic Applications

Cu(OTs)2 finds applications in biomimetic studies, where researchers mimic natural systems to develop new materials and functionalities:

  • Modeling enzyme activity

    Cu(OTs)2 exhibits Lewis acidity similar to copper enzymes, making it a valuable tool for studying their catalytic mechanisms. Researchers can use Cu(OTs)2 to model the binding and activation of substrates by these enzymes .

  • Development of antimicrobial agents

    Cu(OTs)2 exhibits some antimicrobial activity, and researchers are exploring its potential for developing new and more effective antimicrobial agents .

Copper(II) tosylate, represented as Cu(OTs)₂, is a blue crystalline compound formed by the reaction of copper(II) hydroxide or carbonate with p-toluenesulfonic acid. It serves as an efficient catalyst in various organic reactions, including carbon-carbon bond formation and oxidation processes. The molecular structure of Cu(OTs)₂ features a copper(II) ion surrounded by four oxygen atoms from two tosylate anions, resulting in a distorted square planar geometry around the copper center. The tosylate anion comprises a benzene ring with a methyl group and a sulfonate group, contributing to the compound's unique properties and reactivity.

Cu(OTs)2 can be irritating to the skin, eyes, and respiratory system. It's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Note:

  • Information about the mechanism of action is not readily available in the context of scientific research for Cu(OTs)2.
  • Due to safety concerns, refrain from experimenting with Cu(OTs)2 without proper training and supervision.

Cu(OTs)₂ is notable for its role as a catalyst in several key organic transformations:

  • Carbon-Carbon Bond Formation: It facilitates reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling, which are essential for synthesizing complex organic molecules.
  • Oxidation Reactions: Cu(OTs)₂ exhibits mild oxidizing properties, allowing it to convert alcohols to aldehydes and ketones. It can also catalyze the Friedel-Crafts acylation of benzene, producing acetophenone from acetyl chloride.

The general reaction for its formation can be represented as:

Cu OH 2+2HOTsCu OTs 2+2H2O\text{Cu OH }_2+2\text{HOTs}\rightarrow \text{Cu OTs }_2+2\text{H}_2\text{O}

Research indicates that Cu(OTs)₂ possesses some antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its Lewis acidity is comparable to that of copper enzymes, which allows it to model catalytic mechanisms within biological systems. This property is particularly useful in biomimetic studies aimed at understanding enzyme behavior and interactions.

The synthesis of Cu(OTs)₂ typically involves the following methods:

  • Reaction of Copper Hydroxide with Tosic Acid:
    • Copper(II) hydroxide reacts with p-toluenesulfonic acid to yield Cu(OTs)₂ and water.
  • Use of Copper Carbonate:
    • Copper carbonate can also be used in place of copper hydroxide in similar reactions with tosic acid to produce the same compound.

These methods allow for the efficient production of Cu(OTs)₂ in laboratory settings.

Cu(OTs)₂ finds diverse applications in various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, facilitating reactions that form carbon-carbon bonds and other functional groups.
  • Material Science: Cu(OTs)₂ serves as a precursor for constructing metal-organic frameworks (MOFs) and coordination polymers, which are utilized in gas storage and separation applications due to their high surface area.
  • Biomimetic Studies: Its properties are leveraged to mimic natural enzyme behavior, aiding in the development of new materials and functionalities.

Studies on Cu(OTs)₂ reveal its interaction with various substrates during catalytic processes. The copper ion interacts with organic molecules through coordination bonds, facilitating reactions such as oxidation and addition. This interaction is crucial for understanding its mechanism of action in both synthetic and biological contexts .

Cu(OTs)₂ shares similarities with several other copper compounds but stands out due to its specific catalytic properties and applications. Here are some comparable compounds:

Compound NameUnique Properties
Copper(I) iodideUsed in coupling reactions but less versatile than Cu(OTs)₂.
Copper(II) acetateCommonly used in organic synthesis but lacks the specific functionality of tosylate ligands.
Copper(I) thiophene-2-carboxylateKnown for unique electronic properties but limited catalytic applications compared to Cu(OTs)₂.

Cu(OTs)₂'s ability to act as both a Lewis acid and an effective catalyst for various organic transformations highlights its uniqueness among these compounds

Electrochemical Synthesis Approaches for Copper(I)/Copper(II) Tosylate Species

Electrochemical methods provide redox-specific pathways for synthesizing copper tosylate complexes while avoiding harsh chemical reductants. Alternating-current (AC) electrochemical techniques enable the direct synthesis of mixed-valence copper tosylate π-complexes through controlled potential cycling. A study demonstrated that applying 50 Hz AC at 0.1-0.4 V versus SCE in ethanol solutions containing copper(II) p-toluenesulfonate and 1-allyloxybenzotriazole (Alobtr) yields the novel dimeric complex Cu₂(Alobtr)₂(H₂O)₂. This method achieves 98% coulombic efficiency for copper carbonyl intermediate formation, with subsequent slow conversion (30-40 days) to the final crystalline product.

Direct-current (DC) electrolysis in dimethyl sulfoxide (DMSO) solutions containing ethanolamine ligands produces copper(I) tosylate complexes through two sequential one-electron transfers at platinum electrodes . Cyclic voltammetry reveals quasi-reversible Cu²⁺/Cu⁺ redox couples at E₁/₂ = -0.25 V versus Ag/AgCl in DMSO, enabling precise potential control during synthesis. The table below compares key electrochemical parameters for copper tosylate complex formation:

TechniquePotential Range (V vs SCE)SolventKey ProductCurrent EfficiencyReference
AC0.1-0.4Ethanol[Cu₂(Alobtr)₂(H₂O)₂]²⁺98%
DC-0.3 to +0.2DMSOCu(I)-ethanolamine complex85%

Spectroelectrochemical monitoring using in situ Fourier-transform infrared spectroscopy (FTIR) confirms the formation of copper carbonyl intermediates during these processes, with characteristic ν(CO) stretching vibrations appearing at 2095 cm⁻¹ .

Coordination-Driven Assembly of Heteroleptic Tosylate Complexes

The labile coordination sphere of Cu(OTs)₂ facilitates the construction of heteroleptic architectures through ligand substitution reactions. Mesoporous silica SBA-15 functionalized with surface hydroxyl groups effectively immobilizes Cu(OTs)₂ via hydrogen bonding interactions between sulfonate oxygens and silanol groups, as demonstrated through X-ray photoelectron spectroscopy analysis . This support matrix prevents copper aggregation while maintaining accessibility for catalytic applications.

In solution-phase systems, terpyridine ligands displace weakly bound tosylate anions to form mixed-ligand complexes [Cu(Terpy)(OTs)₂] with distorted octahedral geometry . The stability constant (log β = 8.2 ± 0.3) for terpyridine coordination in acetonitrile solutions ensures preferential binding over solvent molecules. Crystallographic data reveal Jahn-Teller distortions along the axial Cu-O bonds (2.45 Å) compared to equatorial Cu-N bonds (2.05 Å) in these complexes.

Copper tosylate's dual functionality as both counterion and weak-field ligand enables the formation of unique coordination polymers. Reaction with 4,4'-bipyridine in methanol yields a 2D grid structure [Cu(4,4'-bpy)₂(OTs)₂]_n with interlayer spacing of 12.7 Å, as determined by powder X-ray diffraction . The tosylate anions occupy bridging positions between adjacent copper centers, creating channels suitable for gas storage applications.

Solvent Effects in Crystallization of π-Coordinated Tosylate Structures

Solvent polarity and coordination ability critically influence the supramolecular organization of copper tosylate π-complexes. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) promote ligand substitution kinetics, favoring the formation of discrete molecular complexes. In contrast, ethanol and methanol induce extended hydrogen-bonding networks through solvent participation in crystal packing.

The crystallization of Cu₂(Alobtr)₂(H₂O)₂₂ from ethanol solutions produces centrosymmetric dimers connected by π-π stacking interactions (3.8 Å interplanar spacing) between benzotriazole rings . Water molecules coordinated to copper participate in intermolecular O-H⋯O hydrogen bonds (2.65 Å) with sulfonate groups, creating a 3D network with 42% solvent-accessible volume.

Solvent dielectric constant (ε) correlates with crystal morphology and packing density:

SolventεCrystal HabitPacking Density (g/cm³)Reference
DMSO46.7Prismatic needles1.45
Ethanol24.3Rectangular plates1.62
Methanol32.7Dendritic clusters1.58

In DMF (ε = 36.7), copper tosylate forms solvated crystals containing three coordinated DMF molecules per copper center, as evidenced by thermogravimetric analysis showing 18.2% mass loss at 110°C . The bulky solvent molecules prevent close packing, resulting in lower density structures compared to alcoholic solvents.

Related CAS

104-15-4 (Parent)

Other CAS

7144-37-8

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-19

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